

# Application Notes and Protocols: Thr101 Analogs in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Thr101    |           |
| Cat. No.:            | B15615891 | Get Quote |

#### Introduction

The therapeutic agent designated "**Thr101**" in the query appears to encompass several investigational drugs with similar nomenclature. This document provides a detailed overview of the preclinical and clinical combination studies for three such agents: T101, a monoclonal antibody; TTI-101, a STAT3 inhibitor; and ATRC-101, an engineered IgG1 antibody. These notes are intended for researchers, scientists, and drug development professionals.

# T101 in Combination with Doxorubicin (Preclinical)

T101 is a monoclonal antibody that has been evaluated in preclinical models for its potential in combination with the chemotherapeutic agent doxorubicin for the treatment of human T-cell tumors.

**Data Presentation** 

| Treatment Group            | Outcome Measure                | Result                           | Statistical<br>Significance |
|----------------------------|--------------------------------|----------------------------------|-----------------------------|
| T101 + Doxorubicin (mixed) | Tumor Growth Curve<br>Analysis | Superior to all other treatments | p < 0.05                    |
| T101 + Doxorubicin (mixed) | Complete Tumor<br>Regression   | Superior to all other treatments | p < 0.01                    |



### **Experimental Protocols**

In Vivo Tumor Growth Inhibition Study

- Animal Model: Athymic mice.
- Tumor Model: Human T-cell tumors.
- Treatment Groups:
  - o T101 alone
  - Doxorubicin (DOX) alone
  - T101 and DOX covalently linked to dextran (immunoconjugate)
  - T101 and DOX mixed together and injected
  - T101 and DOX injected separately
  - Nonspecific murine IgG2A + DOX mixed together
  - Placebo
- Administration: As specified for each group.
- Endpoint: Tumor growth was monitored and measured over time. Complete regression of the tumor was also assessed.

### **Experimental Workflow**





Click to download full resolution via product page

Workflow for T101 and Doxorubicin preclinical study.

# TTI-101 in Combination with Palbociclib and Al/Fulvestrant (Clinical)

TTI-101 is a first-in-class, oral, small-molecule inhibitor of STAT3. It is being evaluated in a Phase 1b/2 clinical trial (NCT05384119) in combination with palbociclib and an aromatase



inhibitor (AI) or fulvestrant for patients with metastatic hormone receptor-positive (HR+), HER2-negative breast cancer that is resistant to palbociclib.

### **Data Presentation**

Quantitative efficacy data from the combination arms of this trial are not yet publicly available as the study is ongoing.

### **Experimental Protocols**

Phase 1b/2 Clinical Trial (NCT05384119)

- Study Design: Open-label, dose-escalation (Phase 1b) and dose-expansion (Phase 2) study.
- Patient Population: Adult patients with metastatic or locally advanced HR+/HER2- breast cancer not amenable to curative treatment, who have progressed on palbociclib or ribociclib in combination with an AI or fulvestrant.
- Interventions:
  - Phase 1b: TTI-101 at various dose levels combined with the patient's current regimen of palbociclib and either an AI or fulvestrant.
  - Phase 2: TTI-101 at the recommended Phase 2 dose (RP2D) in combination with palbociclib or ribociclib and an AI or fulvestrant.
- Primary Objectives:
  - Phase 1b: To evaluate the safety and tolerability of the combination and determine the RP2D of TTI-101.
  - Phase 2: To evaluate the anti-tumor activity of the combination.
- Endpoints: Safety, tolerability, and anti-tumor activity as per RECIST v1.1.

## **Signaling Pathway**





Click to download full resolution via product page

TTI-101 inhibits the STAT3 signaling pathway.

# ATRC-101 in Combination with Pembrolizumab and Doxorubicin

ATRC-101 is an engineered, fully human IgG1 antibody that targets a novel tumor-specific ribonucleoprotein complex. It is being investigated in a Phase 1b clinical trial (NCT04244552) as a monotherapy and in combination with pembrolizumab or pegylated liposomal doxorubicin (PLD) in adults with advanced solid malignancies.[1][2]



### **Data Presentation**

Preclinical Combination with Doxorubicin

| Treatment Group                                   | Outcome Measure                     | Result                                                        | Statistical<br>Significance |
|---------------------------------------------------|-------------------------------------|---------------------------------------------------------------|-----------------------------|
| mATRC-101 (3 mg/kg)<br>+ Doxorubicin (5<br>mg/kg) | Tumor Growth<br>Inhibition (Day 22) | Significant inhibition compared to monotherapies or vehicle   | p < 0.05[3]                 |
| mATRC-101 (3 mg/kg)<br>+ Doxorubicin (5<br>mg/kg) | Survival Benefit                    | Significant benefit compared to vehicle and doxorubicin alone | p < 0.0005[3]               |

Clinical Combination with Pembrolizumab (Interim Data)

Early clinical data suggests the combination is well-tolerated with evidence of anti-tumor activity in target-expressing patients. Specific comparative quantitative data is not yet available.[1] One complete response in a melanoma patient and one partial response in a non-small cell lung cancer patient have been reported in the combination cohort.[4]

### **Experimental Protocols**

Preclinical In Vivo Study with Doxorubicin

- Animal Model: Female BALB/c mice.[3]
- Tumor Model: EMT6 syngeneic tumor model.[3]
- Treatment Groups:
  - mATRC-101 (1 or 3 mg/kg) intraperitoneally twice weekly.[3]
  - Doxorubicin (2 or 5 mg/kg) intravenously once weekly.[3]
  - Combination of mATRC-101 and Doxorubicin.[3]



- Vehicle control.[3]
- Endpoint: Tumor volume and survival.[3]

Phase 1b Clinical Trial (NCT04244552)

- Study Design: Open-label, dose-escalation and expansion trial.[5]
- Patient Population: Adults with select advanced solid tumors.[5]
- Interventions:
  - ATRC-101 monotherapy (every 2 or 3 weeks).[5]
  - ATRC-101 in combination with pembrolizumab.[5]
  - ATRC-101 in combination with pegylated liposomal doxorubicin (PLD).
- Primary Objective: To assess the safety and tolerability of ATRC-101 alone and in combination.
- Secondary Objectives: To characterize pharmacokinetics, immunogenicity, and anti-tumor activity (RECIST v1.1).[6]

## **Signaling Pathway**





Click to download full resolution via product page

Proposed mechanism of action for ATRC-101.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. A Phase 1b Trial of ATRC-101 in Adults With Advanced Solid Malignancies | University of Miami Health System [umiamihealth.org]



- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Thr101 Analogs in Combination with Other Therapeutic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615891#thr101-in-combination-with-other-therapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com